aR-Brivaracetam

Description

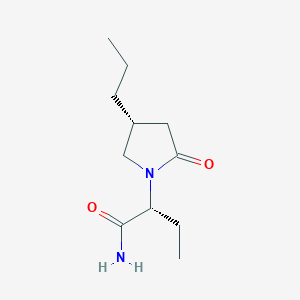

Structure

3D Structure

Properties

Molecular Formula |

C11H20N2O2 |

|---|---|

Molecular Weight |

212.29 g/mol |

IUPAC Name |

(2R)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamide |

InChI |

InChI=1S/C11H20N2O2/c1-3-5-8-6-10(14)13(7-8)9(4-2)11(12)15/h8-9H,3-7H2,1-2H3,(H2,12,15)/t8-,9-/m1/s1 |

InChI Key |

MSYKRHVOOPPJKU-RKDXNWHRSA-N |

Isomeric SMILES |

CCC[C@@H]1CC(=O)N(C1)[C@H](CC)C(=O)N |

Canonical SMILES |

CCCC1CC(=O)N(C1)C(CC)C(=O)N |

Pictograms |

Irritant |

Synonyms |

(2S)-2-((4R)-2-oxo-4-propylpyrrolidin-1-yl)butanamide 1-pyrrolidineacetamide, alpha-ethyl-2-oxo-4-propyl-, (alphaS,4R)- 2-(2-oxo-4-propylpyrrolidin-1-yl)butanamide brivaracetam Briviact UCB 34714 UCB-34714 UCB34714 |

Origin of Product |

United States |

Preclinical Discovery and Early Development Paradigm of Ar Brivaracetam

Target-Based Drug Discovery Strategies for Synaptic Vesicle Protein 2A (SV2A) Ligands

The preclinical development of aR-Brivaracetam was fundamentally shaped by a target-based drug discovery strategy centered on the Synaptic Vesicle Protein 2A (SV2A). semanticscholar.orgnih.gov This approach marked a significant advancement in the search for novel antiepileptic drugs (AEDs), moving away from traditional phenotypic screening towards a more rational, mechanism-driven methodology.

The identification of SV2A as the specific binding site for the established AED, levetiracetam (B1674943), was a watershed moment in epilepsy research. tandfonline.com This discovery validated SV2A as a viable and promising molecular target for therapeutic intervention. nih.govnih.gov The strong correlation observed between the binding affinity of various compounds for SV2A and their anticonvulsant potency in preclinical models provided compelling evidence for the protein's central role in seizure modulation. nih.gov This crucial link established the scientific rationale for a targeted search for new ligands with improved affinity and selectivity for SV2A, with the hypothesis that such compounds could offer enhanced therapeutic efficacy. nih.gov

The SV2A protein, an integral component of synaptic vesicle membranes, is believed to play a crucial role in the regulation of neurotransmitter release. researchgate.net By targeting this protein, researchers aimed to modulate synaptic transmission and thereby control the neuronal hyperexcitability that underlies epileptic seizures. The establishment of SV2A as a clinically validated target spurred extensive research efforts to develop novel ligands with optimized pharmacological properties, ultimately paving the way for the discovery of this compound. nih.gov

Ligand Affinity Screening and Optimization for this compound

Following the validation of SV2A as a therapeutic target, a large-scale, systematic screening program was initiated to identify novel compounds with high affinity for this protein. This effort involved the in vitro screening of thousands of molecules to assess their binding potential to SV2A. nih.gov Through this extensive screening process, this compound, a pyrrolidone derivative, emerged as a lead candidate due to its remarkably high affinity for SV2A. nih.gov

Subsequent optimization studies revealed that this compound possesses a significantly higher binding affinity for SV2A compared to its predecessor, levetiracetam. mdpi.comnih.gov In vitro binding experiments conducted on rat, mouse, and human brain tissue, as well as on recombinant human SV2A, consistently demonstrated this superior affinity. nih.gov The affinity of this compound for SV2A was found to be approximately 15 to 30 times higher than that of levetiracetam. nih.govnih.gov This enhanced affinity was a key factor in its selection for further development, as it suggested the potential for greater potency and efficacy at the molecular level. The tritiated form of brivaracetam (B1667798), [3H]ucb 34714, was instrumental in these studies, allowing for precise characterization of its binding kinetics and affinity. nih.gov

| Compound | Species | Affinity (Ki, nM) | Reference |

|---|---|---|---|

| This compound | Human | ~30 | nih.gov |

| Levetiracetam | Human | ~600 | nih.gov |

| This compound | Rat | ~48 | nih.gov |

| Levetiracetam | Rat | ~980 | nih.gov |

Rational Design Principles in the Development of this compound and Analogs

The development of this compound is a prime example of rational drug design, where a deep understanding of structure-activity relationships guided the molecular modifications of a known therapeutic agent to create a new chemical entity with improved properties. The starting point for this rational design process was the chemical structure of levetiracetam.

Researchers systematically investigated the impact of substitutions at various positions of the pyrrolidone ring of the levetiracetam scaffold. A key finding from these investigations was that introducing a small, hydrophobic n-propyl group at the 4-position of the pyrrolidone ring dramatically increased the compound's binding affinity for SV2A. nih.gov This specific modification was the critical step in the creation of this compound.

This targeted chemical modification was not a random process but was based on the hypothesis that altering the lipophilicity and steric properties at this position could enhance the interaction with the SV2A binding pocket. The success of this strategy validated the rational design approach and demonstrated that even subtle changes to a molecule's structure can lead to significant improvements in its pharmacological profile. The resulting compound, this compound, not only exhibited higher affinity but also showed a broadened spectrum of activity in preclinical seizure models compared to levetiracetam. mdpi.com

In Vitro Selectivity Profiling of this compound

A crucial aspect of the preclinical evaluation of any new drug candidate is the assessment of its selectivity. A highly selective drug interacts primarily with its intended target, minimizing off-target effects and the potential for unwanted side effects. The in vitro selectivity profile of this compound was extensively characterized to confirm its specificity for SV2A.

These studies demonstrated that this compound is a highly selective ligand for SV2A. nih.gov At therapeutic concentrations, it showed no significant direct effects on a wide range of other molecular targets implicated in neurotransmission and neuronal excitability. nih.gov Specifically, this compound was found to be devoid of any direct modulatory activity on various ionotropic receptors, including those activated by glutamate (B1630785) (NMDA, AMPA, kainate), GABA (GABAA), and glycine. nih.gov This lack of interaction with major excitatory and inhibitory neurotransmitter receptors distinguishes it from many other AEDs and underscores its targeted mechanism of action.

| Target | Effect of this compound (at therapeutic concentrations) | Reference |

|---|---|---|

| Synaptic Vesicle Protein 2A (SV2A) | High-affinity binding | nih.gov |

| NMDA Receptors | No direct effect | nih.gov |

| AMPA Receptors | No direct effect | nih.gov |

| Kainate Receptors | No direct effect | nih.gov |

| GABA-A Receptors | No direct effect | nih.gov |

| Glycine Receptors | No direct effect | nih.gov |

| Voltage-gated Sodium Channels | Weak inhibition at supratherapeutic concentrations | drugbank.comguidetopharmacology.org |

Mechanistic Elucidation of Ar Brivaracetam at Molecular and Cellular Levels

Synaptic Vesicle Glycoprotein (B1211001) 2A (SV2A) Interactions

SV2A is an integral component of synaptic vesicle membranes and belongs to the major facilitator superfamily (MFS) of transporters. nih.govresearchgate.net Its involvement in vesicle trafficking and exocytosis is critical for proper neurotransmission. patsnap.comnih.govresearchgate.netbiorxiv.org The interaction of aR-Brivaracetam with SV2A is central to its mechanism of action. tandfonline.com

This compound is characterized by its high affinity and selectivity for SV2A. tandfonline.comaesnet.orgresearchgate.net Studies have demonstrated that BRV binds to SV2A with a significantly higher affinity compared to levetiracetam (B1674943) (LEV), ranging from 10-fold to 30-fold greater. tandfonline.comaesnet.orgfrontiersin.orgnih.govresearchgate.netfrontiersin.orgnv.gov

In vitro binding studies using [³H]BRV have shown high-affinity binding to rat and human brain homogenates, as well as to cells expressing human SV2A. The dissociation constant (KD) values for [³H]BRV binding in rat brain were 62 ± 8 nM, in human brain 55 ± 7 nM, and in cells expressing human SV2A 152 ± 40 nM. aesnet.org These values are consistent with previous competition experiments, which reported KD values between 80-100 nM for BRV. aesnet.org The binding of [³H]BRV to SV2A is reversible, exhibiting biphasic kinetics. aesnet.org

Table 1: Binding Affinity (KD) of Brivaracetam (B1667798) to SV2A

| Source of SV2A | KD (nM) |

| Rat Brain | 62 ± 8 |

| Human Brain | 55 ± 7 |

| Cloned Human SV2A | 152 ± 40 |

Ex vivo experiments in sound-susceptible mice revealed that BRV occupied 50% of SV2A sites at an intraperitoneal dose of 8 µmol/kg, a considerably lower dose than the 200 µmol/kg required for LEV to achieve similar occupancy, further supporting BRV's higher affinity. aesnet.org Maximal SV2A occupancy by BRV occurred rapidly, within 5 minutes of administration. aesnet.org

While both this compound and levetiracetam bind to SV2A, their interactions with the protein exhibit distinct characteristics. tandfonline.comresearchgate.netnih.govcapes.gov.brsci-hub.seresearchgate.netneurology.org BRV consistently demonstrates a 15- to 30-fold higher affinity for SV2A than LEV. tandfonline.comnih.govresearchgate.netfrontiersin.orgnv.gov

Studies utilizing an allosteric modulator (UCB1244283) of SV2A have provided further evidence for this differential interaction. nih.govcapes.gov.brneurology.org The modulator increased the binding of both [³H]BRV and [³H]LEV but through different mechanisms. For [³H]BRV, the increase in binding was primarily driven by a significant increase in affinity (KD decreased from 190 ± 3 nM to 20 ± 2 nM in HEK293 cells expressing human SV2A), with a modest increase in maximum binding capacity (Bmax). nih.govneurology.org In contrast, for [³H]LEV, the modulator primarily increased the number of apparent binding sites (Bmax increased from 67 ± 3 pmoles/mgPr to 140 ± 3 pmoles/mgPr), with a less pronounced increase in affinity (KD decreased from 2500 ± 180 nM to 900 ± 28 nM). nih.govneurology.org

Table 2: Differential Effects of Allosteric Modulator (UCB1244283) on BRV and LEV Binding to SV2A (HEK293 Cells)

| Ligand | Parameter | Without Modulator | With Modulator | Fold Change | Primary Effect |

| BRV | KD (nM) | 190 ± 3 | 20 ± 2 | ~10-fold decrease | Affinity Increase |

| Bmax (pmoles/mgPr) | 130 ± 5 | 170 ± 3 | ~1.3-fold increase | ||

| LEV | KD (nM) | 2500 ± 180 | 900 ± 28 | ~2.8-fold decrease | Affinity Increase |

| Bmax (pmoles/mgPr) | 67 ± 3 | 140 ± 3 | ~2.0-fold increase | Site Number Increase |

These findings suggest that BRV and LEV may interact with different conformational states of the SV2A protein or act at closely related yet distinct binding sites. nih.govcapes.gov.brsci-hub.seresearchgate.netneurology.org The structural basis for this difference has been explored, with a propyl group in BRV creating additional van der Waals contacts with residues like Tyr461 and Ile663 in SV2A, which contributes to its higher affinity compared to LEV. nih.gov

The exact mechanism by which SV2A modulates neurotransmitter release is still under investigation, but it is believed to stabilize the release of neurotransmitters, thereby reducing hyperexcitability in neuronal circuits. patsnap.com SV2A influences the coupling between calcium entry and neurotransmitter release and regulates machinery involved in neurotransmitter release. nih.govfrontiersin.org It plays a role in the control of regulated secretion in neural and endocrine cells, enhancing selectively low-frequency neurotransmission and positively regulating vesicle fusion by maintaining the readily releasable pool of secretory vesicles. uniprot.org Binding of racetams to SV2A is thought to inhibit its function, leading to a reduction in the ready-releasable vesicular pool and synaptic transmission, particularly during high-frequency activity. frontiersin.org

The interaction of allosteric modulators with SV2A provides insights into the protein's conformational dynamics and ligand binding. nih.govresearchgate.netnih.govcapes.gov.brneurology.orgresearchgate.netbiorxiv.orgbiorxiv.org The allosteric modulator UCB1244283 has been shown to induce conformational changes in SV2A, affecting the binding of both BRV and LEV. nih.govcapes.gov.brneurology.org

Structural analysis suggests that UCB1244283 allosterically enhances BRV binding by occupying a novel allosteric site near the primary binding site, preventing BRV dissociation. researchgate.netbiorxiv.org This allosteric site is formed by hydrophobic and uncharged residues. researchgate.netbiorxiv.org The binding of the modulator appears to induce or stabilize different conformations of the SV2A protein, which accounts for the differential effects observed with BRV and LEV. nih.govcapes.gov.brneurology.org Distinct conformational differences, particularly in the transmembrane domain, influence binding at both the primary and allosteric sites. researchgate.netbiorxiv.org

Table 3: Impact of Allosteric Modulator (UCB1244283) on SV2A Binding Mechanism

| Ligand | Modulator Effect on Binding | Proposed Mechanism |

| BRV | Primarily increases affinity | Occupies allosteric site, preventing dissociation, stabilizing a high-affinity conformation. researchgate.netbiorxiv.org |

| LEV | Primarily increases Bmax | Induces conformational changes, increasing apparent binding sites. nih.govneurology.org |

Molecular dynamics simulations have indicated that conformational changes occur in the extra- and intra-membrane domains of SV2A upon ligand binding, with the greatest changes observed in loop structures. frontiersin.org

The SV2 family consists of three members: SV2A, SV2B, and SV2C, which share structural similarities but differ in their expression patterns. nih.govnih.gov SV2A is the predominant isoform, ubiquitously present in all brain regions. nih.govnih.govnih.gov SV2B is preferentially expressed in the cortex and hippocampus, often co-expressed with SV2A. nih.govnih.gov SV2C has a more restricted expression, mainly found in basal ganglia and the brain stem. nih.govnih.gov

This compound, like levetiracetam, demonstrates high selectivity for SV2A. tandfonline.comaesnet.orgnih.govresearchgate.net Specifically, no specific binding of [³H]BRV has been observed in cells expressing SV2B or SV2C proteins. aesnet.org This strict selectivity for SV2A is a key characteristic of BRV's mechanism. nih.gov While the residues involved in LEV binding are largely conserved across SV2 isoforms, the strict specificity of LEV (and by extension, BRV) to SV2A suggests additional, as yet unknown, modulation mechanisms in SV2B and SV2C that prevent significant binding. nih.gov

Mutational analysis of SV2A has provided insights into the specific amino acid residues critical for racetam binding and ligand specificity. nih.govsci-hub.seresearchgate.netfrontiersin.orgnih.gov Docking studies have suggested a consensus binding site for racetam ligands within SV2A, comprising five key residues: T456, S665, W666, D670, and L689. frontiersin.org These residues are located within transmembrane domains 7, 10, and 11. frontiersin.org Tryptophan 666 (W666) is particularly important, directly engaging racetams primarily through electrostatic interactions. frontiersin.org A mutated W666 residue has been shown to impair SV2A's neurotransmitter function. frontiersin.org

Cryo-electron microscopy structures of SV2A in complex with BRV reveal that BRV occupies the same binding site as LEV. nih.gov The higher affinity of BRV for SV2A is attributed to a propyl group attached to its γ-lactam ring, which forms additional van der Waals contacts with residues such as Tyr461 and Ile663. nih.gov

Further mutational studies have identified amino acids whose mutation significantly affects the binding of both [³H]BRV and [³H]LEV, including W300F, F277A, G303A, F658A, Y462A, W666A, I663A, D670A, and V661A. sci-hub.senih.gov However, some mutations have differential effects, highlighting the distinct interaction modes of BRV and LEV. For instance, mutations at K694, I273, and S294 abolished the effect of the allosteric modulator on [³H]LEV binding but had no effect on the modulation of [³H]BRV binding. sci-hub.senih.gov This confirms that while BRV and LEV bind to closely related sites on human SV2A, they interact with these sites in a different manner. sci-hub.senih.gov

Table 4: Key SV2A Residues Involved in Racetam Binding

| Residue | Location/Role | Impact on Binding (General Racetams) |

| T456 | Within TM domain 7, part of consensus binding site. frontiersin.org | Involved in binding. frontiersin.org |

| S665 | Within TM domain 10, part of consensus binding site. frontiersin.org | Involved in binding. frontiersin.org |

| W666 | Within TM domain 10, part of consensus binding site; direct electrostatic interactions. frontiersin.org | Vital for SV2A function; mutation impairs function. frontiersin.org |

| D670 | Within TM domain 10, part of consensus binding site. frontiersin.org | Involved in binding. frontiersin.org |

| L689 | Within TM domain 11, part of consensus binding site. frontiersin.org | Involved in binding. frontiersin.org |

| Y461 | Forms van der Waals contacts with BRV's propyl group. nih.gov | Contributes to BRV's higher affinity. nih.gov |

| I663 | Forms van der Waals contacts with BRV's propyl group. nih.gov | Contributes to BRV's higher affinity. nih.gov |

| K694 | Mutation differentially affects LEV vs. BRV modulation. sci-hub.senih.gov | Implies distinct interaction modes. sci-hub.senih.gov |

| I273 | Mutation differentially affects LEV vs. BRV modulation. sci-hub.senih.gov | Implies distinct interaction modes. sci-hub.senih.gov |

| S294 | Mutation differentially affects LEV vs. BRV modulation. sci-hub.senih.gov | Implies distinct interaction modes. sci-hub.senih.gov |

Modulation of Neuronal Excitability and Ionic Currents

Effects on Voltage-Gated Sodium Channels

Brivaracetam has been reported to inhibit voltage-gated sodium channels (VGSCs), which are crucial for the generation and propagation of action potentials in neurons wikipedia.orgmims.comwikipedia.orgmims.comctdbase.org. This inhibition is often described as concentration-dependent and involves specific interactions with different states of the sodium channel.

Studies have demonstrated that Brivaracetam produces a concentration-dependent inhibition of voltage-dependent Na+ currents (I_Na). The half-maximal inhibitory concentration (IC50) for this effect varies depending on the holding potential of the neuronal membrane. For instance, in rat cortical neurons, an IC50 of 41 µM was observed at a holding potential of -100mV, while a lower IC50 of 6.5 µM was found at a holding potential of -60mV ctdbase.orgwikipedia.org. This indicates a stronger inhibitory effect when channels are in a more depolarized, and thus more inactivated, state. Furthermore, Brivaracetam shifts the voltage of half-maximal inactivation (V1/2) toward more hyperpolarized potentials in a concentration-dependent manner ctdbase.orgwikipedia.org. This shift suggests that Brivaracetam promotes the inactivation of sodium channels, making them less available for activation.

Table 1: Concentration-Dependent Inhibition of Voltage-Gated Na+ Currents by Brivaracetam

| Cell Type / Condition | Holding Potential | IC50 (µM) | Reference |

| Rat Cortical Neurons | -100mV | 41 | ctdbase.orgwikipedia.org |

| Rat Cortical Neurons | -60mV | 6.5 | ctdbase.orgwikipedia.org |

| N1E-115 Neuroblastoma Cells | - | ~100 (30% inhibition) | fishersci.cathegoodscentscompany.com |

| Primary Cortical Neurons | - | ~300 (21% inhibition) | fishersci.cathegoodscentscompany.com |

| GH3 Neurons | - | Concentration-dependent inhibition | wikipedia.orgwikipedia.org |

This compound has been shown to induce a significant use-dependent block of voltage-gated sodium channels. This characteristic means that the inhibitory effect of Brivaracetam becomes more pronounced with increased neuronal activity or higher frequencies of stimulation. For example, a concentration of 30 µM Brivaracetam produced a significant use-dependent block at a stimulation frequency of 50 Hz in rat cortical neurons ctdbase.orgwikipedia.org. This use-dependent property is a common feature of many established antiepileptic drugs that target sodium channels, suggesting that Brivaracetam's effect would be more prominent in hyperexcitable states.

Brivaracetam modulates the fast-inactivated state of VGSCs ctdbase.orgwikipedia.orgfishersci.ca. Similar to other sodium channel blockers, it promotes the inactivated state of the channels ctdbase.orgwikipedia.orgfishersci.ca. This interaction leads to a significant delay in the recovery from fast inactivation ctdbase.orgwikipedia.orgfishersci.ca. While Brivaracetam has been shown to reduce I_Na by modulating the fast-inactivated state, some studies suggest that this inhibition might be modest or not the primary contributor to its antiepileptic properties, particularly concerning its lack of effect on sustained repetitive firing (SRF) in mature neurons fishersci.cathegoodscentscompany.comnih.gov. However, other research highlights its ability to inhibit sodium currents through voltage-dependent sodium channels mims.comnih.govmims.com.

Influence on Potassium Currents (e.g., M-type, Delayed-Rectifier)

Beyond sodium channels, Brivaracetam also influences specific potassium currents, which play vital roles in regulating neuronal excitability and action potential repolarization.

Brivaracetam has been found to concentration-dependently inhibit the depolarization-induced M-type K+ current (I_K(M)) in GH3 neurons, with an IC50 value of 6.5 µM wikipedia.orgwikipedia.org. The M-type potassium current is a non-inactivating, voltage-gated current that contributes to the resting membrane potential and regulates neuronal firing frequency.

Additionally, Brivaracetam has been reported to cause a mild decrease in the delayed-rectifier K+ current (I_K(DR)) in GH3 cells wikipedia.orgwikipedia.org. However, it is worth noting that some reviews suggest Brivaracetam does not modulate voltage-gated delayed rectifier K+ currents. This indicates a nuanced or potentially cell-type-specific effect on these channels.

Table 2: Effects of Brivaracetam on Potassium Currents in GH3 Cells

| Current Type | Effect | IC50 (µM) | Reference |

| M-type K+ Current (IK(M)) | Concentration-dependent inhibition | 6.5 | wikipedia.orgwikipedia.org |

| Delayed-Rectifier K+ Current (IK(DR)) | Mild decrease | - | wikipedia.orgwikipedia.org |

Absence of Direct Effects on Other Ligand-Gated Channels (e.g., AMPA, GABA, Glycine, Kainate)

Studies have consistently demonstrated that this compound exhibits a high degree of specificity in its molecular interactions, particularly concerning ionotropic ligand-gated channels. In voltage-clamp experiments conducted on primary cultures of mouse hippocampal neurons, this compound was found to be devoid of any direct effect on currents gated by γ-aminobutyric acid type A (GABA-A), glycine, kainate, and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. [12, 13, 14, 17, 21] This absence of direct modulation was observed even at supratherapeutic concentrations, such as 100 µM. [12, 17] At therapeutic concentrations, this compound does not display any direct action on these inhibitory or excitatory postsynaptic ligand-gated receptors. [12, 17] This characteristic distinguishes this compound from some other antiepileptic drugs and reinforces its proposed role as a selective SV2A ligand. [12, 17]

Neuroglial Interactions and Cellular Responses

The pharmacological profile of this compound extends to its interactions with neuroglial cells, including microglia and astrocytes, which are integral to brain function and pathology.

Differential Effects on Microglial Activation and Morphology in Animal Models

Research in animal models has revealed differential effects of this compound on microglial activation and morphology. In a kainic acid (KA) rat model of temporal lobe epilepsy (TLE), treatment with this compound resulted in an increased microglial activation and density under epileptic conditions in vivo. [7, 9, 10, 11] This increase in microglial density was particularly noted in key brain regions involved in the epileptic circuitry, including the right CA1, CA3, and left CA1 regions of the hippocampus, bilateral amygdalae, the endopiriform nucleus (EPN), paraventricular thalamic nucleus (PVT), and left piriform cortex (PC). [7, 9, 11] This observation stands in contrast to the effects seen with levetiracetam in the same model, underscoring distinct histological alterations induced by this compound. [7, 9, 10, 11]

In an in vitro astrocyte-microglia co-culture model of inflammation, therapeutic concentrations of this compound (0.5 and 2 μg/ml) were shown to reduce the number of resting microglia while simultaneously increasing microglial activation under inflammatory conditions. [6, 8, 15, 16] Microglial activation is often accompanied by morphological alterations, such as the shortening and thickening of their processes and an enlargement of their somata, leading to an amoeboid shape, which is associated with enhanced phagocytic activity and cytokine release. [10, 11] Furthermore, this compound has been linked to reduced neuroinflammation in a murine model of neuropathic pain.

Table 1: Effects of this compound on Microglial Density in the Kainic Acid Rat Model of TLE

| Brain Region (Kainic Acid Model) | Microglial Density in BRV-Treated Epileptic Group (cells/105 μm2) | Comparison to Epileptic Control (EPI) | Comparison to Sham-Operated (SHAM) |

| Right CA1 | 34.11 ± 3.56 | Significantly Higher | Significantly Higher |

| Right CA3 | 25.60 ± 1.71 | Higher | Higher |

| Left CA1 | Significantly Higher | Significantly Higher | Significantly Higher |

| Bilateral Amygdalae | Significantly Higher | Significantly Higher | Significantly Higher |

| EPN | Significantly Higher | Significantly Higher | Significantly Higher |

| PVT | Significantly Higher | Significantly Higher | Significantly Higher |

| Left PC | Significantly Higher | Significantly Higher | Significantly Higher |

Impact on Astroglial and Neuronal Density in Preclinical Models

In preclinical models, this compound has demonstrated an impact on both astroglial and neuronal densities. In the KA rat model of TLE, treatment with this compound resulted in a significant elevation of astrocyte density in hippocampal regions, while concurrently leading to a decrease in neuronal density. [7, 9, 11] Specifically, astrocyte density was observed to increase in the right CA3 region (e.g., 49.05 ± 3.6 cells/105 μm2 in the brivaracetam-treated group compared to 45.37 ± 3.9 cells/105 μm2 in the epileptic-control group). An increase in astrocyte density was also noted in the endopiriform nucleus.

Conversely, a substantial decrease in neuronal density was observed in both CA1 regions in the this compound-treated group when compared to the epileptic control group (e.g., right side: 16.64 ± 1.81 cells/100 μm in BRV-treated vs. 26.75 ± 2.37 cells/100 μm in epileptic control). A significant reduction in neuronal density was also evident in other brain regions such as the PVT, amygdalae (AMG), PC, and EPN in both this compound and levetiracetam-treated groups compared to the epileptic-control group.

Table 2: Effects of this compound on Astroglial and Neuronal Density in the Kainic Acid Rat Model of TLE

| Cell Type & Brain Region (Kainic Acid Model) | Density in BRV-Treated Epileptic Group (cells/105 μm2 or cells/100 μm) | Comparison to Epileptic Control (EPI) | Comparison to Sham-Operated (SHAM) |

| Astrocyte Density | |||

| Right CA3 | 49.05 ± 3.6 (cells/105 μm2) | Elevated | Elevated |

| EPN (Right Side) | 69.89 ± 6.29 (cells/105 μm2) | Elevated | Elevated |

| Neuronal Density | |||

| Right CA1 | 16.64 ± 1.81 (cells/100 μm) | Decreased | Decreased |

| Left CA1 | 19.5 ± 3.2 (cells/100 μm) | Decreased | Decreased |

| PVT | Significant Decrease | Significant Decrease | Significant Decrease |

| AMG | Significant Decrease | Significant Decrease | Significant Decrease |

| PC | Significant Decrease | Significant Decrease | Significant Decrease |

| EPN | Significant Decrease | Significant Decrease | Significant Decrease |

Regulation of Astroglial L-Glutamate Release via Hemichannels

This compound plays a role in regulating astroglial L-glutamate release, particularly through its interaction with hemichannels. Acute administration of this compound at supratherapeutic concentrations has been shown to suppress fast-ripple high-frequency oscillation (HFO)-evoked astroglial L-glutamate release. This suggests a direct inhibitory effect of this compound on the depolarization-induced activation of hemichannel activity.

Furthermore, subchronic administration of this compound (at concentrations of 3 and 10 μM) effectively suppressed astroglial L-glutamate release induced by subchronic fast-ripple HFO-evoked stimulations, without affecting basal L-glutamate release. Subchronic this compound administration also suppressed tumor necrosis factor-alpha (TNFα)-induced activation of AMPA/glutamate (B1630785) receptors and hemichannels through the inhibition of ectopic SV2A. [2, 4] These findings indicate that the combined inhibition of vesicular and ectopic SV2A functions contributes to the antiepileptic/anticonvulsive mechanism of this compound by modulating astroglial glutamatergic transmission. [2, 4] It is noteworthy that while acute physiological ripple HFO (200 Hz) stimulation did not affect astroglial L-glutamate release, acute fast-ripple HFO (500 Hz) stimulation use-dependently increased L-glutamate release via Cx43-containing hemichannels. [1, 3]

Table 3: Effects of this compound on Astroglial L-Glutamate Release

| Condition | This compound Concentration | Effect on Astroglial L-Glutamate Release | Reference |

| Acute fast-ripple HFO-evoked stimulation | Supratherapeutic | Suppressed | |

| Subchronic fast-ripple HFO-evoked stimulations | 3 μM, 10 μM | Suppressed | |

| Basal L-glutamate release (subchronic treatment) | 3 μM, 10 μM | No effect | |

| TNFα-induced activation | Subchronic | Suppressed | [2, 4] |

Effects on Astroglial Connexin 43 (Cx43) Expression and Gap-Junctional Coupling

The effects of this compound on astroglial connexin 43 (Cx43) expression and gap-junctional coupling have been investigated in various contexts. In an in vitro astrocyte-microglia co-culture model, astroglial Cx43 expression was generally not affected by this compound treatment across different concentrations and conditions (physiological or inflammatory). [6, 8, 15, 16]

However, more nuanced effects have been observed in other studies. Subchronic administration of therapeutic-relevant concentrations of this compound (3 μM) was found to inhibit the increasing expression of Cx43 in the plasma membrane fraction, particularly when induced by subchronic fast-ripple HFO-evoked stimulation. This suggests a role for this compound in modulating Cx43 expression under specific pathological stimulation conditions.

Regarding gap-junctional coupling, the in vitro co-culture model showed that coupling significantly increased only with 0.5 μg/ml this compound under physiological conditions. [6, 8, 15, 16] At higher concentrations or under inflammatory conditions, this compound showed limited or no effects on gap-junctional coupling. [6, 8, 15, 16] Cx43-containing hemichannels are known to be involved in L-glutamate release, and their expression and opening probability can be enhanced under various pathological conditions, including those associated with epilepsy. [1, 20]

Table 4: Effects of this compound on Astroglial Cx43 Expression and Gap-Junctional Coupling

| Condition | This compound Concentration | Effect on Astroglial Cx43 Expression | Effect on Gap-Junctional Coupling | Reference |

| In vitro astrocyte-microglia co-culture (general) | Various | Not affected | Limited/No effect (at higher conc.) | [6, 8, 15, 16] |

| Subchronic fast-ripple HFO-evoked stimulation | 3 μM | Inhibited increasing expression | Not specified | |

| In vitro co-culture (physiological conditions) | 0.5 μg/ml | Not affected | Significantly increased | [6, 8, 15, 16] |

Studies on Glial Cell Viability in In Vitro Models

Understanding the effects of pharmacological agents on glial cells is crucial, as these non-neuronal cells are integral to central nervous system function, homeostasis, and pathological processes. In vitro models offer a controlled environment to meticulously examine such cellular interactions. A significant investigation by Ismail et al. (2022) specifically explored the impact of brivaracetam (referred to as this compound in this context) on glial cell viability within an astrocyte-microglia co-culture system designed to mimic both physiological and inflammatory conditions nih.govwikipedia.orgmims.comguidetoimmunopharmacology.org.

Experimental Design and Methodology The study utilized primary rat astrocyte co-cultures established under two distinct conditions to represent varying microglial proportions and inflammatory states:

M5 conditions : These cultures contained 5%–10% microglia, simulating "physiological" cellular environments nih.govwikipedia.orgmims.com.

M30 conditions : Characterized by a higher proportion of microglia (30%–40%), these cultures aimed to replicate "pathological inflammatory" states nih.govwikipedia.orgmims.com.

Both M5 and M30 co-cultures were exposed to a range of this compound concentrations (0.5, 2, 10, and 20 µg/ml) for a 24-hour period. Glial cell viability was quantitatively assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely accepted colorimetric method that measures cellular metabolic activity as an indicator of cell viability nih.govwikipedia.orgmims.com.

Detailed Research Findings

The research revealed that this compound's influence on glial cell viability was dependent on both its concentration and the inflammatory state of the co-culture model.

Effects on Glial Cell Viability in Physiological (M5) Conditions: Under physiological conditions (M5 co-cultures), this compound demonstrated a notable effect on glial cell viability at its highest tested concentration. Incubation with an overdose concentration of 20 µg/ml of this compound resulted in a statistically significant reduction in glial cell viability (p < 0.01). This finding suggests a potential cytotoxic effect when this compound is present at concentrations substantially exceeding typical therapeutic levels nih.govwikipedia.orgmims.comguidetoimmunopharmacology.org. Conversely, lower concentrations (0.5, 2, and 10 µg/ml) did not induce any significant alterations in glial cell viability within the M5 co-cultures nih.gov.

Table 1: Glial Cell Viability in Physiological (M5) Co-cultures After 24h this compound Treatment (MTT Assay)

| This compound Concentration (µg/ml) | Glial Cell Viability (% of Control) | Statistical Significance (vs. Control) |

| Control (0) | 100 | N/A |

| 0.5 | No significant change | Not significant |

| 2 | No significant change | Not significant |

| 10 | No significant change | Not significant |

| 20 | Significantly Reduced | p < 0.01 |

Note: "No significant change" indicates that viability remained statistically comparable to untreated controls. "Significantly Reduced" indicates a statistically significant decrease compared to control. Data derived from Ismail et al. (2022) nih.govmims.com.

Table 2: Glial Cell Viability in Pathological Inflammatory (M30) Co-cultures After 24h this compound Treatment (MTT Assay)

| This compound Concentration (µg/ml) | Glial Cell Viability (% of Control) | Statistical Significance (vs. Control) |

| Control (0) | 100 | N/A |

| 0.5 | No significant change | Not significant |

| 2 | No significant change | Not significant |

| 10 | No significant change | Not significant |

| 20 | No significant change | Not significant |

Note: "No significant change" indicates that viability remained statistically comparable to untreated controls. Data derived from Ismail et al. (2022) nih.govmims.com.

Preclinical Pharmacological Profile of Ar Brivaracetam

In Vitro Pharmacokinetics and Metabolism

The preclinical in vitro evaluation of aR-Brivaracetam (brivaracetam) has provided a comprehensive understanding of its pharmacokinetic properties, including its permeability, metabolic pathways, and potential for drug-drug interactions. These studies are crucial in predicting the compound's behavior in humans.

Membrane Permeability and Brain Penetration in Cellular Models (e.g., Caco-2 cells)

Brivaracetam's lipophilicity suggests high cell membrane permeability. europa.eu In vitro studies using Caco-2 cells, a model for the human intestinal barrier, have demonstrated that brivaracetam (B1667798) has high passive diffusion permeability. researchgate.net This high permeability is a key factor in its rapid and nearly complete oral absorption. getzpharma.com

The permeability of brivaracetam was shown to be higher than that of levetiracetam (B1674943) in these cellular models. nih.gov This characteristic is believed to contribute to its faster entry into the brain. nih.govdovepress.com Physiologically based pharmacokinetic (PBPK) modeling has predicted that brivaracetam could distribute to the human brain within minutes. nih.gov Further supporting these findings, brivaracetam did not show any polarized transport in Caco-2 cells, indicating it is not a substrate for efflux transporters like P-glycoprotein (P-gp), BCRP, or MRP2. researchgate.net

Table 1: In Vitro Permeability Data

| Compound | Permeability Model | Key Finding | Reference |

|---|---|---|---|

| This compound | Caco-2 cells | High passive diffusion permeability | researchgate.net |

| This compound | Caco-2 cells | Higher permeability than levetiracetam | nih.gov |

Hepatic and Extrahepatic Amidase-Mediated Hydrolysis

The primary metabolic pathway for brivaracetam, accounting for approximately 60% of its elimination, is the hydrolysis of its amide group. europa.eu This reaction forms a carboxylic acid metabolite and is facilitated by both hepatic and extra-hepatic amidases. europa.eunih.govnih.gov In vitro studies have confirmed that amidase contributes significantly to the hydrolysis of brivaracetam in both the liver and blood. researchgate.netresearchgate.net

Cytochrome P450 (CYP) Metabolism (e.g., CYP2C19, CYP2C9, CYP2C8)

A secondary metabolic pathway for brivaracetam involves hydroxylation, which is primarily mediated by the cytochrome P450 enzyme CYP2C19. europa.eunih.goveuropa.eu This pathway leads to the formation of a hydroxy metabolite. nih.govwikipedia.org In vitro investigations have established that CYP2C19 is the main enzyme responsible for the hydroxylation of the propyl side chain of brivaracetam. researchgate.net

Further metabolism of the initial metabolites occurs. The carboxylic acid metabolite can be hydroxylated by CYP2C9 to form a hydroxy-acid metabolite. researchgate.netnih.gov While initial studies suggested a role for CYP2C8 in brivaracetam's hydroxylation, subsequent in vitro and in vivo data have indicated that CYP2C8 and CYP2C9 are not involved in the primary hydroxylation of brivaracetam itself. nih.gov Instead, CYP2C9 is likely responsible for the hydroxylation of the acid metabolite. nih.gov Other CYPs, such as CYP3A4 and CYP2B6, are also involved in the metabolism of its metabolites. drugbank.com

Table 2: Key Enzymes in Brivaracetam Metabolism

| Metabolic Reaction | Primary Enzyme(s) | Resulting Metabolite | Reference |

|---|---|---|---|

| Amide Hydrolysis | Amidase (hepatic & extrahepatic) | Carboxylic acid metabolite | europa.eunih.govnih.gov |

| Propyl Side-Chain Hydroxylation | CYP2C19 | Hydroxy metabolite | researchgate.neteuropa.eunih.goveuropa.eu |

Metabolic Stability in Microsomal and Hepatocyte Systems

Studies using human liver microsomes and hepatocytes have been instrumental in characterizing the metabolic stability of brivaracetam. researchgate.net These in vitro systems have shown that humans exhibit a slower rate of brivaracetam metabolism compared to species like the Cynomolgus monkey. tga.gov.au Despite being extensively metabolized, the parent compound has demonstrated stability in these systems, which aligns with its observed pharmacokinetic profile. wikipedia.org The use of deuterated brivaracetam (Brivaracetam-d7) in metabolic stability studies has been noted to reduce metabolic degradation due to the isotope effect, allowing for more accurate long-term stability assessments.

Identification and Characterization of Inactive Metabolites

Brivaracetam is extensively metabolized into three main metabolites: a carboxylic acid metabolite, a hydroxy metabolite, and a hydroxy-acid metabolite. wikipedia.orgnih.gov All three of these major metabolites have been identified as pharmacologically inactive. europa.euwikipedia.orgnih.gov The carboxylic acid is formed through amidase-mediated hydrolysis, the hydroxy metabolite via CYP2C19-mediated hydroxylation, and the hydroxy-acid metabolite is created through the subsequent hydroxylation of the carboxylic acid metabolite, mainly by CYP2C9. getzpharma.comresearchgate.netnih.gov

In Vitro Transport Protein Interactions (e.g., OAT3)

In vitro studies have been conducted to evaluate the potential for brivaracetam to interact with various drug transporters. These assays have generally indicated a low risk of clinically relevant interactions. europa.eu Brivaracetam was not found to be a substrate for P-glycoprotein (P-gp), multidrug resistance-associated proteins (MRP) 1 and 2, or likely OATP1B1 and OATP1B3. europa.eu

While brivaracetam did not show significant inhibition of most transporters at clinically relevant concentrations, some interaction with Organic Anion Transporter 3 (OAT3) was observed in vitro. europa.euhres.ca Specifically, brivaracetam was found to inhibit OAT3. europa.eu However, the concentration required to produce this inhibition was significantly higher than the maximum clinical plasma concentrations, suggesting a low likelihood of clinically significant OAT3 inhibition in vivo. europa.eueuropa.eu

Table of Compound Names

| Common Name | Chemical Name |

| This compound | (2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamide |

| Levetiracetam | (S)-2-(2-oxopyrrolidin-1-yl)butanamide |

| Carbamazepine (B1668303) | 5H-dibenzo[b,f]azepine-5-carboxamide |

| Phenytoin (B1677684) | 5,5-diphenylimidazolidine-2,4-dione |

| Valproate | 2-propylpentanoic acid |

| Lamotrigine | 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine |

| Zonisamide | 1,2-benzisoxazole-3-methanesulfonamide |

| Phenobarbital | 5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione |

| Felbamate | 2-phenyl-1,3-propanediol dicarbamate |

| Gemfibrozil | 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid |

| Rifampin | (7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-{(E)-[(4-methylpiperazin-1-yl)imino]methyl}-8,30-dioxa-24-azatetracyclo[23.3.1.1^{4,7}.0^{5,28}]triaconta-1(28),2,4,9,19,21,23,25-octaen-6-one |

| Omeprazole | 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole |

| Metformin | N,N-dimethylimidodicarbonimidic diamide |

| Midazolam | 8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a] europa.eueuropa.eubenzodiazepine |

| Ethinylestradiol | (17α)-19-nor-17-pregna-1,3,5(10)-trien-20-yne-3,17-diol |

| Levonorgestrel | (17α)-13-ethyl-17-hydroxy-18,19-dinorpregn-4-en-20-yn-3-one |

| Cannabidiol | 2-[(1R,6R)-3-methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol |

| Fluconazole | 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol |

| Fluvoxamine | (E)-5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one O-2-aminoethyl oxime |

| Lanzoprazole | 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole |

| Diazepam | 7-chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one |

In Vitro Drug-Drug Interaction Potential with Metabolic Enzymes (e.g., Epoxide Hydrolase, CYP450 isoforms)

In vitro studies have been conducted to evaluate the potential of this compound to interact with various metabolic enzymes, which is crucial for predicting potential drug-drug interactions. These investigations have primarily focused on its effects on epoxide hydrolase and cytochrome P450 (CYP450) isoforms.

Epoxide Hydrolase: Brivaracetam has been identified as a moderate and reversible inhibitor of epoxide hydrolase. ucb.commedscape.com This inhibition can lead to an increased plasma concentration of carbamazepine epoxide, the active metabolite of carbamazepine. ucb.comnih.gov In controlled studies, this interaction was dose-dependent, with brivaracetam administration leading to mean increases in carbamazepine epoxide plasma concentrations of 37%, 62%, and 98% at different brivaracetam doses. drugs.com Despite these increases, no significant safety risks were observed. drugs.com The co-administration of valproate, another inhibitor of epoxide hydrolase, with brivaracetam can result in a slightly higher increase in carbamazepine epoxide levels compared to brivaracetam alone. nih.gov

CYP450 Isoforms: In vitro studies indicate that this compound has a low potential for clinically significant interactions with most CYP450 isoforms. firstwordpharma.comresearchgate.netucbaustralia.com.au It exhibits little to no inhibitory effect on CYP1A2, 2A6, 2B6, 2C8, 2C9, 2D6, or 3A4 at therapeutic concentrations. hres.ca However, it is a weak inhibitor of CYP2C19, which could potentially increase the plasma concentrations of drugs metabolized by this enzyme, such as diazepam, lansoprazole, and omeprazole. ucb.comeuropa.eu

Regarding enzyme induction, brivaracetam showed little to no change in the mRNA expression of CYP1A2, 2B6, 2C9, 2C19, 3A4, and epoxide hydrolase at concentrations up to 10 micromol/L, suggesting it is unlikely to induce these enzymes in vivo. hres.ca While in vitro data suggested potential induction of CYP3A4 and CYP2B6, in vivo studies did not find evidence of CYP3A4 induction. ucb.comeuropa.eu The potential for in vivo induction of CYP2B6 has not been fully investigated. ucb.comeuropa.eu

The primary metabolic pathway for brivaracetam involves hydrolysis of the acetamide (B32628) group, a process not dependent on CYP enzymes. ucbaustralia.com.aunih.gov A secondary pathway involves hydroxylation mediated primarily by CYP2C19. europa.eunih.gov Consequently, strong inducers of CYP450 enzymes, such as rifampicin, can decrease brivaracetam plasma concentrations. ucb.com Co-administration with strong enzyme-inducing antiepileptic drugs like carbamazepine, phenobarbital, and phenytoin has also been shown to reduce brivaracetam plasma levels, though dose adjustments are not typically required. ucb.comdrugs.com

Table 1: In Vitro Interaction of this compound with Metabolic Enzymes

| Enzyme/Isoform | Effect of this compound | Potential Clinical Implication |

|---|---|---|

| Epoxide Hydrolase | Moderate, reversible inhibitor ucb.commedscape.com | Increased plasma concentrations of carbamazepine epoxide ucb.comnih.gov |

| CYP1A2 | No significant inhibition hres.ca | Low risk of interaction with CYP1A2 substrates |

| CYP2A6 | No significant inhibition hres.ca | Low risk of interaction with CYP2A6 substrates |

| CYP2B6 | No significant inhibition hres.ca | In vitro induction observed, but in vivo significance is unclear ucb.comeuropa.eu |

| CYP2C8 | No significant inhibition hres.ca | Low risk of interaction with CYP2C8 substrates |

| CYP2C9 | No significant inhibition hres.ca | Low risk of interaction with CYP2C9 substrates |

| CYP2C19 | Weak inhibitor hres.ca | Potential to increase plasma concentrations of CYP2C19 substrates (e.g., diazepam) ucb.comeuropa.eu |

| CYP2D6 | No significant inhibition hres.ca | Low risk of interaction with CYP2D6 substrates |

| CYP3A4 | No significant inhibition hres.ca | In vitro induction observed, but not confirmed in vivo ucb.comeuropa.eu |

In Vivo Preclinical Pharmacodynamics in Animal Models

Broad-Spectrum Antiseizure Activity in Rodent Models

Preclinical studies in various rodent models have consistently demonstrated the broad-spectrum antiseizure activity of this compound. ucdavis.edunih.govresearchgate.net It has shown efficacy in models of both focal and generalized epilepsy, often exhibiting greater potency and efficacy compared to levetiracetam. dovepress.comnih.gov This broad activity profile suggests its potential utility across different seizure types.

Efficacy in Focal and Generalized Seizure Models

This compound has demonstrated significant efficacy in a range of animal models representing both focal and generalized seizures. dovepress.comdovepress.com In models of focal epilepsy, such as those induced by corneal and hippocampal kindling, brivaracetam provides potent protection against secondarily generalized seizures. nih.govnih.gov It has also shown effectiveness in the 6 Hz model, which is considered a model of drug-resistant partial seizures. nih.gov

In models of generalized seizures, brivaracetam has also shown protective effects. Although it is effective in the maximal electroshock stimulation and subcutaneous pentylenetetrazole seizure models, this is typically observed at higher doses. dovepress.comdovepress.com

Activity in Kindling Models (e.g., Amygdala, Hippocampus, Cornea)

Kindling models are widely used to study the development and spread of seizures, mimicking aspects of temporal lobe epilepsy. This compound has demonstrated robust activity in these models.

Amygdala Kindling: In amygdala-kindled rats, a model of focal seizures with secondary generalization, brivaracetam significantly suppresses motor seizure severity. dovepress.comnih.gov Notably, it has been shown to be more effective than levetiracetam in this model, reducing after-discharge duration at higher doses, a parameter on which levetiracetam was inactive. dovepress.comnih.gov Brivaracetam dose-dependently reduced seizure severity with near-complete suppression at the highest tested doses in amygdala-kindled mice. dovepress.com

Hippocampus Kindling: In hippocampal-kindled rats, brivaracetam has shown potent protection against secondarily generalized motor seizures and exhibits anti-kindling properties superior to levetiracetam. nih.gov

Cornea Kindling: In corneally kindled mice, brivaracetam also provides potent protection against secondarily generalized seizures. nih.govnih.gov

Suppression of Audiogenic Seizures

This compound has demonstrated efficacy in suppressing audiogenic seizures, which are seizures triggered by loud sounds in genetically susceptible strains of mice. nih.gov In audiogenic seizure-susceptible mice, brivaracetam was more potent in preventing clonic convulsions compared to levetiracetam. nih.gov It has been shown to completely suppress seizures in the genetic model of audiogenic seizure-susceptible mice. dovepress.com

Effects in Status Epilepticus Models

Status epilepticus (SE) is a life-threatening condition characterized by prolonged seizures. Preclinical studies suggest that this compound may have a therapeutic role in this condition. In a rat model of self-sustaining status epilepticus (SSSE), intravenous administration of brivaracetam during established SE dose-dependently shortened the cumulative duration of active seizures. aesnet.orgnih.gov For instance, it reduced the cumulative seizure time from 467 minutes in control rats to 71 and 5 minutes at different doses. nih.gov

Furthermore, lower doses of brivaracetam, when administered in combination with diazepam, were markedly more effective, suggesting a potential synergistic interaction. nih.govaesnet.org Acute treatment of SSSE with higher doses of brivaracetam alone or lower doses in combination with diazepam was also found to prevent or reduce the frequency of subsequent spontaneous recurrent seizures. nih.gov

Table 2: Summary of this compound's Antiseizure Activity in Rodent Models

| Seizure Model | Species | Key Findings |

|---|---|---|

| Focal and Generalized Seizures | Rodents | Broad-spectrum activity; more potent and efficacious than levetiracetam in some models. dovepress.comnih.gov |

| Amygdala Kindling | Rats, Mice | Significant suppression of motor seizure severity; reduced after-discharge duration. dovepress.comnih.govdovepress.com |

| Hippocampus Kindling | Rats | Potent protection against secondarily generalized seizures; superior anti-kindling properties compared to levetiracetam. nih.gov |

| Cornea Kindling | Mice | Potent protection against secondarily generalized seizures. nih.govnih.gov |

| Audiogenic Seizures | Mice | More potent than levetiracetam in preventing clonic convulsions; complete suppression of seizures. nih.govdovepress.com |

| Status Epilepticus | Rats | Dose-dependent reduction in seizure duration; synergistic effect with diazepam; prevention of spontaneous recurrent seizures. nih.govaesnet.orgnih.gov |

Comparative Potency and Efficacy with Levetiracetam in Animal Models

Preclinical studies consistently demonstrate that this compound (Brivaracetam) possesses a higher potency and, in some models, greater efficacy compared to Levetiracetam. dovepress.comnih.govresearchgate.net This enhanced potency is strongly correlated with its significantly higher binding affinity for the synaptic vesicle protein 2A (SV2A), which is between 15 and 30 times greater than that of Levetiracetam. dovepress.comnih.gov

In various animal models of epilepsy, Brivaracetam has shown superior or more potent anticonvulsant effects. It provides more potent protection than Levetiracetam against secondarily generalized seizures in models including cornea-kindled mice, hippocampus-kindled rats, and amygdala-kindled rats. dovepress.comnih.gov Furthermore, Brivaracetam demonstrated complete seizure suppression in audiogenic seizure-susceptible mice and potent activity in models of self-sustaining status epilepticus. dovepress.com In a specific rat model of cardiac arrest-induced post-hypoxic myoclonus, Brivaracetam was found to be more potent than Levetiracetam against post-hypoxic seizures, with a minimal effective dose of 0.3 mg/kg compared to 3 mg/kg for Levetiracetam. researchgate.net The anti-myoclonic activity of Brivaracetam reached its maximum effect at a dose of 0.3 mg/kg, whereas Levetiracetam's effect continued to increase with the dose, further suggesting Brivaracetam's higher potency. researchgate.net This increased potency and, in some cases, more complete seizure suppression, such as in amygdala-kindled mice, suggest that the two compounds may interact with SV2A in different ways beyond simple affinity differences. sen.es

Table 1: Comparative Efficacy of Brivaracetam and Levetiracetam in Animal Models

| Animal Model | Finding | Source(s) |

|---|---|---|

| Audiogenic Seizure-Susceptible Mice | Brivaracetam provided complete seizure suppression. | dovepress.com |

| Cornea-Kindled Mice | Brivaracetam showed higher potency than Levetiracetam. | dovepress.comnih.gov |

| Hippocampus-Kindled Rats | Brivaracetam demonstrated higher potency than Levetiracetam. | dovepress.comnih.gov |

| Amygdala-Kindled Rats | Brivaracetam afforded more potent and nearly complete seizure suppression. | dovepress.comsen.es |

Rate of Brain Penetration and SV2A Occupancy in Animal Models

A distinguishing preclinical feature of Brivaracetam is its rapid penetration of the blood-brain barrier and subsequent engagement with its SV2A target. dovepress.comresearchgate.netnih.gov Studies in rodents have consistently shown that Brivaracetam enters the brain faster than Levetiracetam. nih.gov This rapid brain entry correlates with a faster onset of anticonvulsant action, as observed in audiogenic seizure-susceptible mice where seizure protection with Brivaracetam is almost immediate. nih.govdrugbank.com

Positron Emission Tomography (PET) studies in non-human primates have provided quantitative evidence for this rapid brain entry. nih.govaesnet.org In a study using rhesus monkeys and the SV2A-specific PET tracer [11C]UCB-J, the rate of tracer displacement was measured following intravenous administration of Brivaracetam or Levetiracetam. aesnet.org The results showed that Brivaracetam achieved SV2A occupancy significantly faster than Levetiracetam. nih.gov The estimated halftime for tracer displacement was approximately 7 minutes for Brivaracetam, compared to 35 minutes for Levetiracetam. aesnet.org After correcting for the tracer's own clearance rate, the estimated halftime for brain entry was approximately 1 minute for Brivaracetam and 28 minutes for Levetiracetam. aesnet.org Physiologically based pharmacokinetic (PBPK) modeling, using rodent distribution data, predicted that Brivaracetam could distribute to the human brain within a few minutes. nih.gov

Table 2: Brain Penetration and SV2A Occupancy in Non-Human Primates (Rhesus Monkeys)

| Parameter | Brivaracetam | Levetiracetam | Source(s) |

|---|---|---|---|

| Tracer Displacement Halftime | ~7 minutes | ~35 minutes | aesnet.org |

| Corrected Brain Entry Halftime | ~1 minute | ~28 minutes | aesnet.org |

Preclinical Neurobehavioral and Developmental Toxicity Studies in Animal Offspring

Preclinical reproductive and developmental toxicology studies have been conducted in rats and rabbits. drugs.comfda.gov In these animal studies, developmental toxicity was observed, generally at doses greater than the expected clinical exposure. drugs.com In rabbits, these effects included increased embryofetal mortality and decreased fetal body weights. drugs.com Studies on rat offspring revealed effects such as decreased growth, delayed sexual maturation, and long-term neurobehavioral changes. drugs.com

An oral study in juvenile rats identified several adverse developmental effects, including increased mortality, neurobehavioral alterations, impaired reproductive performance, and persistent decreases in the weight and size of the brain. fda.gov However, a more recent study investigating acute neurotoxicity found that a single exposure to Brivaracetam did not cause neuronal cell death in neonatal rats. researchgate.net This contrasts with older anti-seizure medications like Valproate, which did induce significant cell death in the same model, suggesting Brivaracetam may have a better safety profile concerning acute neurotoxicity in the developing brain. researchgate.net

Table 3: Summary of Preclinical Developmental Toxicity Findings in Animal Offspring

| Species | Observed Effects | Source(s) |

|---|---|---|

| Rabbit | Increased embryofetal mortality, decreased fetal body weights (at high doses). | drugs.com |

| Rat | Decreased growth, delayed sexual maturation, long-term neurobehavioral changes. | drugs.com |

| Juvenile Rat | Increased mortality, impaired reproductive performance, persistent decrease in brain weight/size. | fda.gov |

| Neonatal Rat | Did not cause acute neurotoxicity (neuronal cell death) after a single exposure. | researchgate.net |

Electrophysiological Effects in Animal Neuronal Systems

Patch-clamp studies on cultured rat cortical neurons have shown that Brivaracetam can modulate voltage-activated sodium (Na+) currents. nih.gov It produces a concentration-dependent inhibition of these currents, with IC50 values of 41 μM at a holding potential of -100 mV and 6.5 μM at a holding potential of -60 mV. nih.gov The mechanism of this inhibition involves an effect on the inactivation state of the channel; Brivaracetam significantly slows the recovery from fast inactivation and shifts the voltage of half-maximal inactivation toward more hyperpolarized values. nih.gov Furthermore, it was shown to induce a significant use-dependent block at a stimulation frequency of 50 Hz. nih.gov

However, the contribution of this sodium channel modulation to Brivaracetam's primary antiepileptic activity is debated. A separate study comparing Brivaracetam with Carbamazepine found that while Brivaracetam reduced the voltage-gated sodium current in primary cortical neurons, it did not affect sustained repetitive firing (SRF) in either cortical or CA1 neurons. nih.gov This is in stark contrast to Carbamazepine, which strongly inhibited SRF. nih.gov The lack of effect on SRF suggests that the inhibition of voltage-gated sodium currents by Brivaracetam may not be a principal mechanism for its anticonvulsant properties. nih.gov In studies on glial cell co-cultures, Brivaracetam did not affect the expression of astroglial Connexin 43 (Cx43) but did significantly increase gap-junctional coupling at a therapeutic concentration under physiological, non-inflammatory conditions. frontiersin.org

Table 4: Electrophysiological Effects of Brivaracetam on Rat Cortical Neurons

| Parameter | Finding | Source(s) |

|---|---|---|

| Inhibition of Na+ Current (IC50) | 6.5 μM (at -60 mV holding potential) | nih.gov |

| 41 μM (at -100 mV holding potential) | nih.gov | |

| Effect on Fast Inactivation | Slowed recovery from fast inactivation. | nih.gov |

| Use-Dependent Block | Induced significant block at 50 Hz. | nih.gov |

| Sustained Repetitive Firing (SRF) | Did not affect SRF in cortical or CA1 neurons. | nih.gov |

Advanced Analytical and Methodological Approaches in Ar Brivaracetam Research

Chromatographic Techniques for Research Samples

Chromatography is a cornerstone of aR-Brivaracetam analysis, allowing for the separation, identification, and quantification of the active pharmaceutical ingredient (API) and its impurities.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase (RP) mode, is widely utilized for the quantitative estimation of this compound in bulk drug and pharmaceutical formulations. ijarmps.orgajprd.com These methods are valued for their accuracy, precision, and reproducibility. ijarmps.org Development of RP-HPLC methods often involves optimizing parameters such as the column, mobile phase composition, flow rate, and detection wavelength to achieve efficient separation. ijarmps.orgresearchgate.net

Several studies have established validated RP-HPLC methods for BRV analysis. For instance, a method using a Symmetry ODS (C18) column with a mobile phase of water and methanol (20:80 v/v) at a flow rate of 1.0 mL/min and detection at 284 nm has been reported. ijarmps.org Another method employed a Symmetry ODS RP C18 column with a mobile phase of phosphate buffer, methanol, and acetonitrile (30:35:35 v/v) and detection at 285 nm. ajprd.com These methods are validated according to International Council for Harmonisation (ICH) guidelines, demonstrating linearity over specific concentration ranges and exhibiting high accuracy and precision. ijarmps.orgajprd.com The limit of detection (LOD) and limit of quantification (LOQ) are established to ensure the method's sensitivity. ijarmps.org HPLC is also used for in-vitro dissolution studies of brivaracetam (B1667798) tablets.

Table 1: Examples of HPLC Methods for this compound Quantitative Analysis| Stationary Phase (Column) | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Linearity Range (µg/mL) | Reference |

|---|---|---|---|---|---|

| Symmetry ODS (C18) RP Column, 250 mm x 4.6 mm, 5µm | Water: Methanol (20:80 v/v) | 1.0 | 284 | 60-140 | ijarmps.org |

| Symmetry ODS RP C18, 15mm x 4.6mm, 5µm | Phosphate buffer: Methanol: Acetonitrile (30:35:35 v/v) | 1.0 | 285 | 60-140 | ajprd.com |

| Sunfire-C18, 250 mm x 4.6 mm, 5µm | Methanol: 0.1% Orthophosphoric Acid (45:55 v/v) | 0.7 | 279 | 10-50 | ijnrd.org |

| Luna C8, 150 × 4.6mm, 5µm | Acetonitrile: Water | 1.0 | 208 | 10-50 | researchgate.net |

Ultra-Performance Liquid Chromatography–Mass Spectrometry (UPLC-MS/MS) for Biological Matrices and Degradation Products

Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) offers enhanced sensitivity and selectivity, making it ideal for analyzing this compound in complex biological matrices like plasma and for identifying degradation products. ijpsr.comnih.govnih.gov This technique combines the superior separation efficiency of UPLC with the precise detection and structural elucidation capabilities of MS/MS. ijpsr.com

For analysis in biological fluids, sample preparation often involves protein precipitation or liquid-liquid extraction to remove interferences. nih.govnih.gov A validated UPLC-MS/MS assay for BRV in plasma samples used a liquid-liquid extraction method with tert-Butyl methyl ether. nih.gov The chromatographic separation was achieved on an Acquity BEH™ C18 column using a gradient mobile phase of acetonitrile and 0.1% formic acid in water. nih.gov Detection is typically performed in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition. nih.gov

UPLC-based methods are also crucial for stability-indicating assays, capable of separating the main compound from its impurities and degradation products formed under stress conditions (e.g., acidic, alkaline, oxidative). ijpsr.com One study developed a stability-indicating RP-UPLC method that could separate brivaracetam from four of its impurities within a 10-minute run time. ijpsr.com A liquid chromatography quadrupole time-of-flight tandem mass spectrometry (LC/QTOFMS) method has been used to identify and characterize 13 degradation products of brivaracetam, elucidating their formation pathways under various stress conditions. nih.govresearchgate.netchromatographyonline.com The study found BRV to be unstable under acidic, alkaline, oxidative, and thermal stress but relatively stable under photolytic conditions. nih.govresearchgate.net

Table 2: UPLC-MS/MS Method Parameters for this compound Analysis in Plasma| Parameter | Condition/Value | Reference |

|---|---|---|

| Sample Preparation | Liquid-liquid extraction (tert-Butyl methyl ether) | nih.gov |

| Column | Aquity BEH™ C18 | nih.gov |

| Mobile Phase | Acetonitrile and 0.1% Formic acid in water (gradient) | nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

| Precursor → Product Ion (Quantifier) | m/z 213.12 → 168.10 | nih.gov |

| Linearity Range | 1.98–2000 ng/mL | nih.gov |

| Lower Limit of Quantification (LLOQ) | 1.98 ng/mL | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Pharmacokinetic Studies in Animal Models

LC-MS/MS is the gold standard for pharmacokinetic studies due to its high sensitivity and specificity, enabling the quantification of low concentrations of this compound and its metabolites in biological samples from animal models. semanticscholar.orgresearchgate.net These studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the drug.

A validated LC-MS/MS method was developed for a pharmacokinetic study of brivaracetam in healthy rabbits. semanticscholar.orgresearchgate.net The method involved liquid-liquid extraction from rabbit plasma and chromatographic separation on a Chromolith C18 column with an isocratic mobile phase. semanticscholar.orgresearchgate.net This method demonstrated linearity over a range of 0.16 to 8 µg/mL and was successfully applied to assess key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve). semanticscholar.orgresearchgate.net Similarly, a UPLC-MS/MS assay has been used for a pharmacokinetic study in rats, highlighting the versatility of mass spectrometry-based methods across different animal models. nih.gov

Chiral Separation Techniques for Enantiomeric and Stereoisomeric Impurities (e.g., BRV-RS, BRV-RR, BRV-SS)

Since this compound is a single stereoisomer, controlling its stereoisomeric purity is of utmost importance. Chiral separation techniques, predominantly chiral HPLC, are essential for separating and quantifying the desired (2S, 4R) isomer from its potential enantiomeric and diastereomeric impurities, such as BRV-RS, BRV-RR, and BRV-SS. rjptonline.orgrjptonline.org The biological activities and toxicological profiles of different stereoisomers can vary significantly, making this analysis critical. researchgate.net

The development of these methods relies on the use of chiral stationary phases (CSPs). Polysaccharide-based chiral columns, such as Chiralpak IG, are frequently used for this purpose. rjptonline.orgnih.gov One reverse-phase HPLC method successfully resolved brivaracetam and its three stereoisomeric impurities using a Chiralpak IG column with a mobile phase of methanol, acetonitrile, and trifluoroacetic acid (90:10:0.1 v/v/v). rjptonline.orgrjptonline.org The method achieved good resolution between all peaks, with retention times of 9.449 min for BRV-RS, 10.448 min for BRV-RR, 11.810 min for BRV-SS, and 13.829 min for this compound. rjptonline.orgrjptonline.org Such methods are validated for specificity, sensitivity, linearity, accuracy, and precision to ensure they are suitable for quality control in bulk drug manufacturing. rjptonline.orgrjptonline.org

Table 3: Chiral HPLC Method for Separation of this compound Stereoisomers| Parameter | Condition/Value | Reference |

|---|---|---|

| Column | Chiralpak IG (250 × 4.6mm, 5µ) | rjptonline.orgrjptonline.org |

| Mobile Phase | Methanol: Acetonitrile: Trifluoroacetic acid (90:10:0.1) | rjptonline.orgrjptonline.org |

| Flow Rate | 0.50 mL/minute | rjptonline.orgrjptonline.org |

| Column Temperature | 30°C | rjptonline.orgrjptonline.org |

| Detection Wavelength | 210 nm | rjptonline.orgrjptonline.org |

| Retention Times (min) | BRV-RS: 9.449 | rjptonline.orgrjptonline.org |

| BRV-RR: 10.448 | rjptonline.orgrjptonline.org | |

| BRV-SS: 11.810 | rjptonline.orgrjptonline.org | |

| This compound (BRV): 13.829 | rjptonline.orgrjptonline.org |

Spectroscopic and Imaging Methodologies

Spectroscopic techniques provide valuable information for the characterization and quantification of this compound.

UV-Visible Spectroscopy for Research Applications

UV-Visible spectroscopy is a simple, cost-effective, and rapid technique used for the quantitative estimation of this compound in bulk and pharmaceutical dosage forms. ijpsjournal.comijprajournal.com The method is based on the principle that the molecule absorbs light in the UV-visible region due to its chromophores. ijpsjournal.com

For analysis, a standard solution of this compound is prepared in a suitable solvent, typically methanol, and scanned across a UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). ijnrd.orgijprajournal.com For this compound, the λmax is consistently found to be around 217 nm. ijpsjournal.comijprajournal.com The method is validated according to ICH guidelines, with linearity demonstrated over a concentration range such as 10–50 µg/mL. ijpsjournal.comijprajournal.com This technique is particularly useful for routine quality control analysis where high sample throughput is required. ijpsjournal.com

Positron Emission Tomography (PET) Studies in Non-Human Primates for SV2A Occupancy

Positron Emission Tomography (PET) has been instrumental in studying the in vivo interaction of this compound with its target, the synaptic vesicle glycoprotein (B1211001) 2A (SV2A). Studies in non-human primates, specifically rhesus monkeys, have provided significant insights into the rate of brain penetration and SV2A occupancy. nih.govresearchgate.net These studies often utilize the specific SV2A PET tracer [11C]UCB-J. nih.govresearchgate.net

In displacement studies, the tracer is administered first, followed by an intravenous injection of this compound. The rate and extent to which this compound displaces the tracer from SV2A binding sites are measured. researchgate.net Research comparing this compound with Levetiracetam (B1674943) demonstrated that this compound exhibits a more rapid entry into the brain and faster occupancy of SV2A. nih.govresearchgate.netnih.gov This faster kinetic profile is a key characteristic identified through these advanced imaging techniques. nih.gov The rapid brain distribution is a critical factor for antiepileptic drugs, and PET studies have been pivotal in confirming this property for this compound preclinically. nih.govresearchgate.net

Table 1: Comparative Brain Permeability and SV2A Occupancy

| Compound | Brain Entry Speed | SV2A Occupancy Rate | PET Tracer Used | Animal Model |

|---|---|---|---|---|

| This compound | Faster | Faster | [11C]UCB-J | Rhesus Monkey |

| Levetiracetam | Slower | Slower | [11C]UCB-J | Rhesus Monkey |

Vibrational Circular Dichroism (VCD) Spectroscopy for Stereochemistry

The precise stereochemistry of this compound and its related stereoisomers has been unequivocally determined using Vibrational Circular Dichroism (VCD) spectroscopy. nih.govcore.ac.uk This advanced technique measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing a unique spectral fingerprint of its absolute configuration. youtube.com

For the four stereoisomers of brivaracetam, VCD spectroscopy successfully assigned the absolute configurations without requiring prior knowledge of their relative stereochemistry. nih.govcore.ac.uk This was achieved by comparing the experimentally obtained VCD spectra with spectra simulated using ab initio density functional theory (DFT) calculations. researchgate.net The strong agreement between the experimental and computed spectra allowed for confident assignment. core.ac.uk Notably, other methods like Nuclear Magnetic Resonance (NMR) data analysis or standard infrared spectroscopy were unable to distinguish between the diastereoisomers. nih.govcore.ac.uk VCD spectroscopy, therefore, proved to be a superior and sufficient method for establishing the absolute configurations of all brivaracetam diastereoisomers. nih.govresearchgate.net

In Vitro and Ex Vivo Binding Assays

Radioligand Competition Assays using [3H]this compound for SV2A

Radioligand competition assays are a cornerstone for characterizing the binding affinity of compounds to their targets. In the context of this compound, its tritiated form, [3H]this compound (also known as [3H]ucb 34714), is used as the radioligand to study binding to SV2A. nih.gov These in vitro experiments have been conducted on brain tissues from rats, mice, and humans, as well as on recombinant human SV2A expressed in Chinese hamster ovary (CHO) cells. nih.gov

The results from these assays consistently show that [3H]this compound binds with high affinity to a single, homogenous population of sites that have the pharmacological characteristics of SV2A. nih.gov Competition binding studies, where other compounds are introduced to displace the radioligand, have established that this compound binds selectively and with approximately 20-fold higher affinity to SV2A than Levetiracetam. nih.gov Such assays have also been employed to screen other drugs for potential interaction with SV2A, using [3H]this compound to measure displacement. nih.gov For instance, a screen of 500 approved drugs identified loratadine and quinine as having micromolar affinity for SV2A. nih.gov

Table 2: Ki Values for SV2A Binding from Competition Assays

| Compound | Ki (μM) |

|---|---|

| Loratadine | 1.16 |

| Quinine | 2.03 |

| Levetiracetam | 1.74 |

Ex Vivo Binding in Animal Brain Tissues

Ex vivo binding assays bridge the gap between in vitro findings and in vivo drug action by measuring target engagement in tissues taken from animals previously administered the compound. For this compound, these studies have been crucial in correlating SV2A binding with its pharmacological activity. nih.gov

In one key study, the time- and dose-dependency of this compound binding to brain SV2A was compared with its anticonvulsant effects in audiogenic susceptible mice. nih.gov The results showed a strong correlation between the level of SV2A occupancy and the degree of seizure protection. nih.gov These experiments further highlighted that this compound is both more potent and acts faster than Levetiracetam in this model, which aligns with its higher binding affinity and faster brain penetration. nih.gov Specific binding was confirmed to be exclusively to SV2A, as no binding was detected in the brains of SV2A knockout mice. nih.govresearchgate.net

Cellular and Tissue-Based Research Techniques

Whole-Cell Patch-Clamp Electrophysiology on Neuronal Cells

Whole-cell patch-clamp electrophysiology is a powerful technique used to record the electrical activity of individual neurons and study the effects of compounds on ion channels. stanford.eduresearchgate.net Research on this compound has utilized this method to explore its mechanisms of action beyond SV2A binding.

Table 3: Effect of this compound on Voltage-Gated Na+ Currents in Rat Cortical Neurons

| Parameter | Holding Potential | IC50 Value |

|---|---|---|

| Inhibition of Na+ Current | -100 mV | 41 μM |

| Inhibition of Na+ Current | -60 mV | 6.5 μM |

Astrocyte-Microglia Co-culture Models for Neuroinflammatory Studies